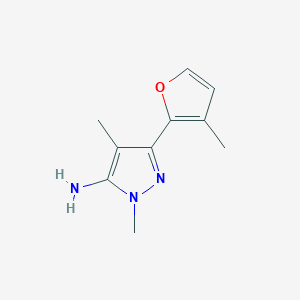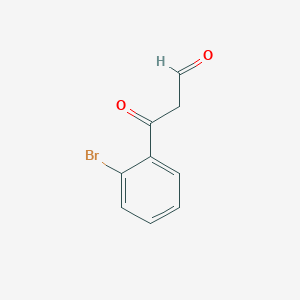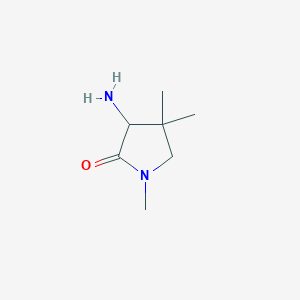
3-Amino-1,4,4-trimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1,4,4-trimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains an amino group at the 3-position and three methyl groups at the 1, 4, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,4,4-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-butanone with formaldehyde and ammonia, followed by cyclization to form the desired pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Amino-1,4,4-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.
科学的研究の応用
3-Amino-1,4,4-trimethylpyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemicals and intermediates.
作用機序
The mechanism of action of 3-Amino-1,4,4-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolidinone: The parent compound without the amino and methyl substitutions.
N-Methylpyrrolidinone: A derivative with a methyl group on the nitrogen atom.
3-Aminopyrrolidin-2-one: A similar compound with an amino group at the 3-position but without the additional methyl groups.
Uniqueness
3-Amino-1,4,4-trimethylpyrrolidin-2-one is unique due to the presence of three methyl groups and an amino group, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and ability to interact with specific biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3-amino-1,4,4-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-7(2)4-9(3)6(10)5(7)8/h5H,4,8H2,1-3H3 |
InChIキー |
WUUHROTVELGTAY-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)C1N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


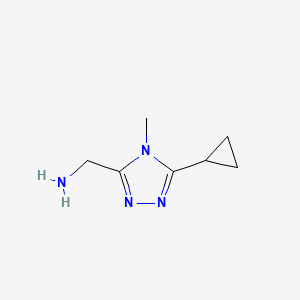
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)
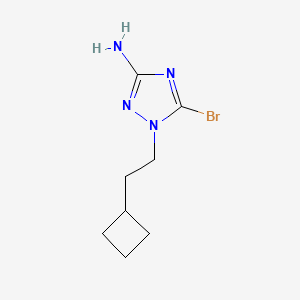
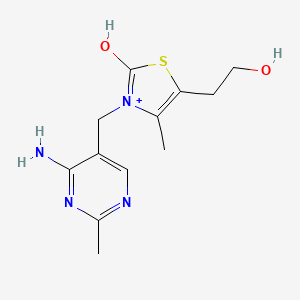
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid](/img/structure/B13072650.png)


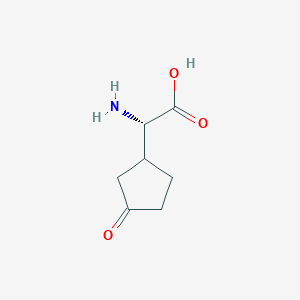
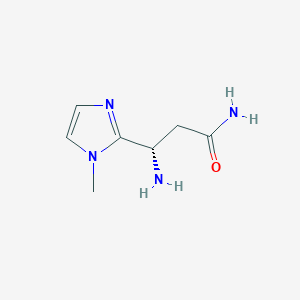

![{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B13072677.png)
